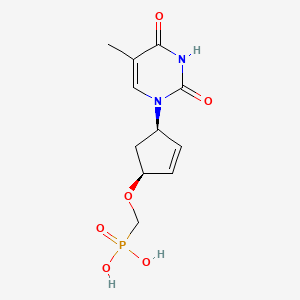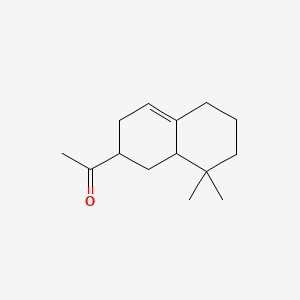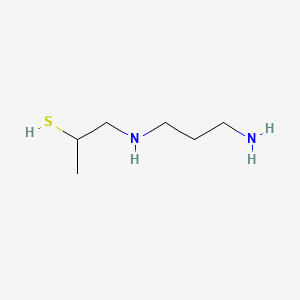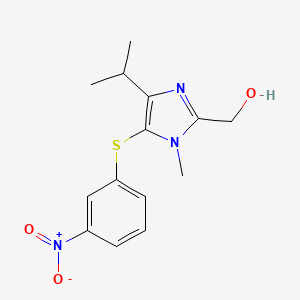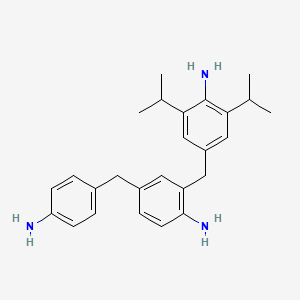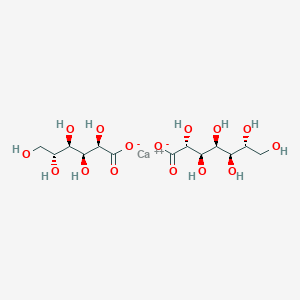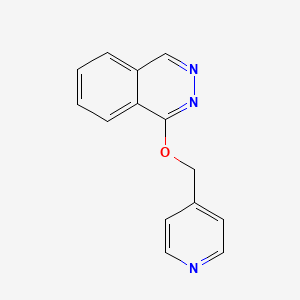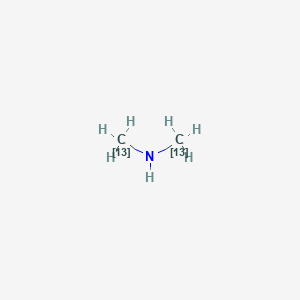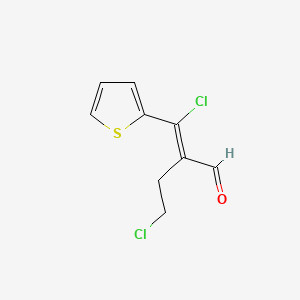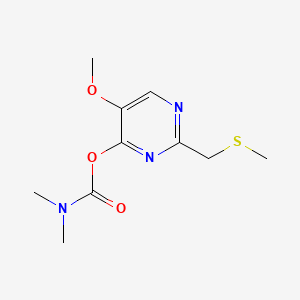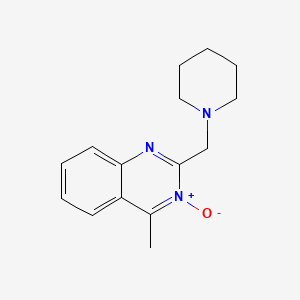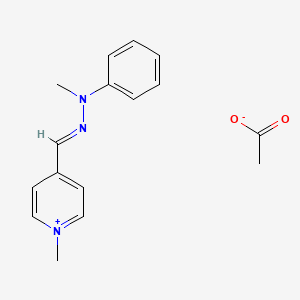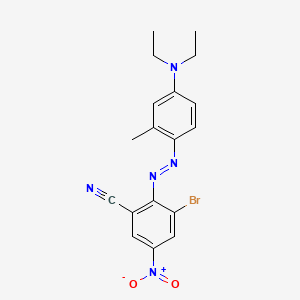
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a diethylamino group, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the diazotization of 4-(diethylamino)-o-toluidine followed by azo coupling with 3-bromo-5-nitrobenzonitrile. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the azo and diethylamino functionalities.
2-Bromo-4-nitrotoluene: Similar in having bromine and nitro groups but differs in the position of substituents and absence of the azo group.
4-(Diethylamino)-2-nitrobenzene: Contains the diethylamino and nitro groups but lacks the bromine and azo functionalities.
Uniqueness
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azo group, in particular, allows for unique interactions and transformations that are not possible with simpler analogs.
Properties
CAS No. |
93805-39-1 |
|---|---|
Molecular Formula |
C18H18BrN5O2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-bromo-2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C18H18BrN5O2/c1-4-23(5-2)14-6-7-17(12(3)8-14)21-22-18-13(11-20)9-15(24(25)26)10-16(18)19/h6-10H,4-5H2,1-3H3 |
InChI Key |
LERADLVSVWXSST-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


